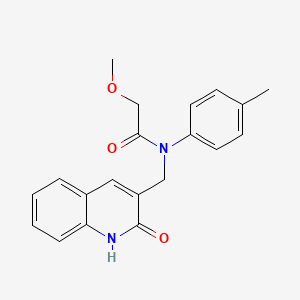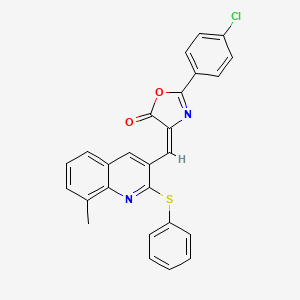
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, commonly known as NPDO, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPDO is an oxadiazole derivative that has been synthesized through various methods, and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of NPDO is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors in the body. NPDO has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects
NPDO has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and receptors, NPDO has also been shown to exhibit antioxidant properties, which may help to protect cells from oxidative damage. NPDO has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of NPDO is its potency. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a valuable tool for scientific research. However, one of the limitations of NPDO is its toxicity. NPDO has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on NPDO. One area of research is the development of new drugs based on the structure of NPDO. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of research is the investigation of the mechanisms of action of NPDO. Further research is needed to fully understand how NPDO interacts with enzymes and receptors in the body. Finally, there is a need for research on the toxicology of NPDO. Further studies are needed to determine the potential risks associated with the use of NPDO in scientific research.
Métodos De Síntesis
The synthesis of NPDO is a complex process that involves multiple steps. One of the most common methods for synthesizing NPDO is through the reaction of 4-(piperidin-1-yl)benzaldehyde with 4-cyanopyridine in the presence of hydrazine hydrate. The resulting product is then subjected to a nitration reaction, followed by an oxidation reaction to yield NPDO.
Aplicaciones Científicas De Investigación
NPDO has been extensively studied for its potential applications in scientific research. One of the most notable applications of NPDO is in the development of new drugs. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-12-14(4-5-15(16)22-10-2-1-3-11-22)18-20-17(21-26-18)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKMXLVQPXBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





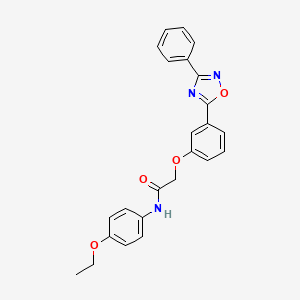
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)


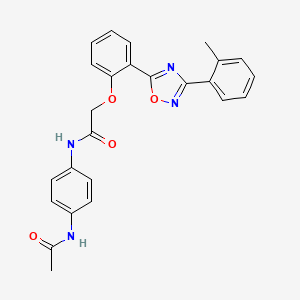
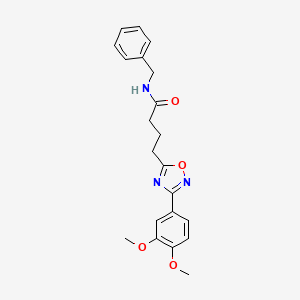
![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)

